molecular formula C11H13ClN2O3S B2968016 2-[(4-Chloropyridin-2-yl)formamido]-4-(methylsulfanyl)butanoic acid CAS No. 1008946-60-8

2-[(4-Chloropyridin-2-yl)formamido]-4-(methylsulfanyl)butanoic acid

Cat. No.: B2968016
CAS No.: 1008946-60-8
M. Wt: 288.75
InChI Key: HQULMZKCASMIJA-UHFFFAOYSA-N
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Description

2-[(4-Chloropyridin-2-yl)formamido]-4-(methylsulfanyl)butanoic acid is a synthetic organic compound featuring a butanoic acid backbone substituted with a 4-chloropyridine-2-carboxamido group at the second carbon and a methylsulfanyl (SCH₃) group at the fourth carbon. This compound shares structural similarities with auxin-like herbicides (e.g., MCPB and 2,4-DB) that utilize substituted phenoxy or benzoic acid groups for plant growth regulation . However, its unique substitution pattern suggests distinct physicochemical and biological properties compared to classical auxin derivatives.

Properties

IUPAC Name

2-[(4-chloropyridine-2-carbonyl)amino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3S/c1-18-5-3-8(11(16)17)14-10(15)9-6-7(12)2-4-13-9/h2,4,6,8H,3,5H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQULMZKCASMIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C1=NC=CC(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chloropyridin-2-yl)formamido]-4-(methylsulfanyl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted pyridine derivatives

Comparison with Similar Compounds

2-[(2-Methoxyphenyl)formamido]-4-(methylsulfanyl)butanoic Acid

  • Substituent : 2-Methoxyphenyl instead of 4-chloropyridin-2-yl.
  • Impact: The methoxy group (electron-donating) reduces electrophilicity compared to the electron-withdrawing chloro group.
  • Properties : Predicted pKa = 3.50 ± 0.10 (acidic due to carboxylic acid), density = 1.296 g/cm³ .

2-[(4-tert-Butylphenyl)formamido]-4-(methylsulfanyl)butanoic Acid

  • Substituent : 4-tert-Butylphenyl group.
  • Properties: Molecular formula = C₁₆H₂₃NO₃S, molar mass = 309.42 g/mol .

4-(Methylsulfanyl)-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic Acid

  • Substituent : 3-(Morpholine-4-sulfonyl)phenyl group.
  • Impact : The sulfonyl-morpholine group introduces strong polarity and hydrogen-bonding capacity, enhancing water solubility compared to the chloropyridine variant .

2-(Furan-2-ylformamido)-4-(methylsulfanyl)butanoic Acid

  • Substituent : Furan-2-yl instead of pyridine.
  • Impact : The oxygen-containing furan ring reduces aromatic stability but increases hydrogen-bond acceptor capacity.
  • Properties: Molecular formula = C₁₀H₁₃NO₄S, molar mass = 243.28 g/mol, boiling point = 521.7°C (predicted) .

Physicochemical and Functional Differences

Compound Name Substituent Molecular Formula Molar Mass (g/mol) pKa (Predicted) Key Properties
Target Compound 4-Chloropyridin-2-yl C₁₁H₁₂ClN₂O₃S 296.75 N/A High electrophilicity, moderate solubility
2-[(2-Methoxyphenyl)formamido] variant 2-Methoxyphenyl C₁₃H₁₇NO₄S 283.34 3.50 ± 0.10 Lower electrophilicity, higher lipophilicity
2-[(4-tert-Butylphenyl)formamido] variant 4-tert-Butylphenyl C₁₆H₂₃NO₃S 309.42 N/A Steric hindrance, low polarity
Furan-2-yl variant Furan-2-yl C₁₀H₁₃NO₄S 243.28 N/A Enhanced H-bonding, lower thermal stability

Biological Activity

2-[(4-Chloropyridin-2-yl)formamido]-4-(methylsulfanyl)butanoic acid is a compound of interest due to its potential biological activities. This article reviews the compound's chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C11H13ClN2O3S
  • Molecular Weight : 288.75 g/mol
  • CAS Number : 69605-01-2

The structure includes a chloropyridine moiety, which is known for its role in various biological activities including anti-cancer and anti-inflammatory effects.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

  • Antitumor Activity :
    • Studies indicate that related compounds, such as 2-chloro-4-methylthiobutanoic acid (CMBA), exhibit tumor-promoting activity in animal models. CMBA was observed to induce replicative DNA synthesis and unscheduled DNA synthesis in rat models, suggesting a potential for tumor initiation at certain doses .
  • Metabolic Pathways :
    • The compound is believed to interact with metabolic pathways involving sulfur-containing amino acids. It may influence the synthesis and metabolism of methionine derivatives, which are crucial for various cellular functions .
  • Cellular Effects :
    • Research has shown that related thia fatty acids can induce apoptosis in lymphoid cell lines, indicating a potential mechanism for anticancer activity . The presence of the methylthio group may enhance these effects by participating in redox reactions within cells.

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds structurally related to this compound:

Study 1: Tumor Promotion and Initiation

A comparative study assessed the tumor-promoting potential of CMBA against known carcinogens. Results demonstrated that while CMBA had lower potency than N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), it still significantly increased DNA synthesis in gastric tissues .

Study 2: Metabolic Implications

Research into the metabolic pathways involving thia fatty acids highlighted their role in various metabolic disorders. These compounds can affect levels of S-adenosylhomocysteine (SAH), which is linked to several diseases, including cardiovascular conditions .

Data Table: Summary of Biological Activities

Biological ActivityObservations/EffectsReferences
AntitumorInduces DNA synthesis; potential tumor promoter
Apoptosis InductionInduces apoptosis in lymphoid cells
Metabolic InteractionAffects methionine metabolism

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